2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropanenitrile
Description
2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropanenitrile is a nitrile-containing organic compound featuring a 4-chlorophenylmethylamino substituent and a methyl group attached to the central carbon of the propanenitrile backbone. This article compares these compounds to infer trends in molecular behavior.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-11(2,8-13)14-7-9-3-5-10(12)6-4-9/h3-6,14H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKAOIHQAJTUFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropanenitrile typically involves the reaction of 4-chlorobenzylamine with 2-methylpropanenitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where the chlorophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparison
Table 1: Structural Features
Key Observations :
- The target compound shares a nitrile group and aromatic substituents with both analogs but differs in the nature of the amino group (secondary amine vs. enamine or methoxy).
Physicochemical Properties
Table 2: Physical Properties
Analysis :
- The enamine-containing compound () exhibits a high predicted boiling point (430.6°C), likely due to increased molecular weight and possible intermolecular interactions from the conjugated enamine system .
- The strongly acidic pKa (-2.85) of ’s compound may arise from the electron-withdrawing effects of dual chlorine atoms, stabilizing deprotonation .
- The target compound’s secondary amine group could impart moderate basicity, contrasting with the neutral methoxy group in ’s compound.
Research Findings and Limitations
- : The dual chlorine substituents in (2E)-2-(4-chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile enhance its thermal stability and acidity, making it a candidate for high-temperature applications or acidic catalysis .
- : 2-(4-methoxyphenyl)propanenitrile ’s methoxy group likely reduces reactivity compared to chlorinated analogs, favoring applications in polymer synthesis or agrochemicals where mild conditions are required .
- Target Compound: The lack of experimental data necessitates reliance on computational predictions. Its methylamino group may confer unique solubility and reactivity profiles, warranting further study.
Biological Activity
2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropanenitrile, also known as a nitrile derivative, has garnered attention in recent research for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C12H16ClN
- Molecular Weight : 208.69 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : The nitrile functional group can participate in nucleophilic attack mechanisms, potentially inhibiting enzymes involved in key metabolic pathways.
- Receptor Binding : It may bind to specific receptors, altering their activity and influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In studies involving various bacterial strains, it has shown:
- Moderate to Strong Activity against Salmonella typhi and Bacillus subtilis.
- Weak to moderate activity against other tested strains, suggesting selective antimicrobial efficacy .
Anticancer Potential
The compound has been investigated for its potential anticancer activities. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Induction of G1 or G2 phase arrest leading to reduced proliferation.
- Apoptotic Pathways Activation : Increased expression of pro-apoptotic factors and decreased anti-apoptotic proteins.
Case Studies
-
Anticancer Activity Study :
- A study evaluated the effect of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 25 µM across different cell lines .
- Antimicrobial Screening :
Research Findings Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
